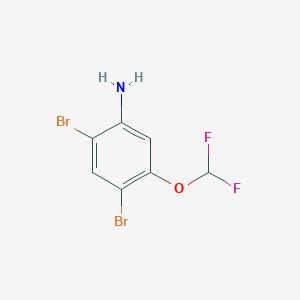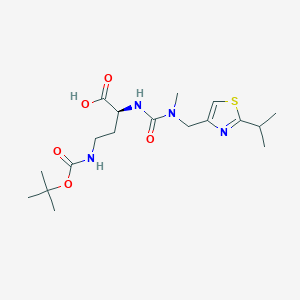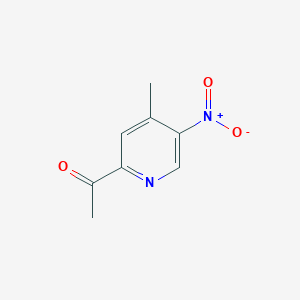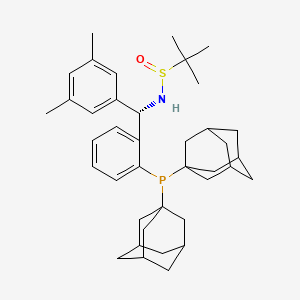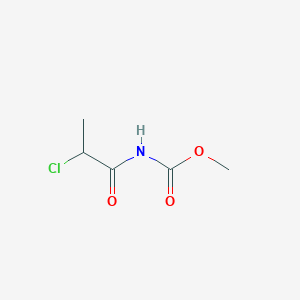
Methyl (2-chloropropanoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-chloropropanoyl)carbamate is an organic compound with the molecular formula C5H8ClNO3. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorinated propanoyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-chloropropanoyl)carbamate typically involves the reaction of methyl carbamate with 2-chloropropanoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloropropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Water and a base, such as sodium hydroxide, are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and various organic compounds depending on the nucleophile used.
Hydrolysis: The major products are methyl carbamate and 2-chloropropanoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2-chloropropanoyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (2-chloropropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can lead to various biological effects, including disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate compound without the chlorinated propanoyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
2-Chloropropanoic acid: Contains the chlorinated propanoyl group but lacks the carbamate moiety.
Uniqueness
Methyl (2-chloropropanoyl)carbamate is unique due to its combination of a chlorinated propanoyl group and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates or chlorinated acids .
Properties
CAS No. |
24224-08-6 |
|---|---|
Molecular Formula |
C5H8ClNO3 |
Molecular Weight |
165.57 g/mol |
IUPAC Name |
methyl N-(2-chloropropanoyl)carbamate |
InChI |
InChI=1S/C5H8ClNO3/c1-3(6)4(8)7-5(9)10-2/h3H,1-2H3,(H,7,8,9) |
InChI Key |
IARLQUFRBPPLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


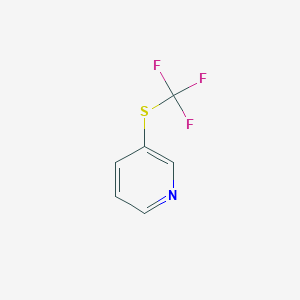
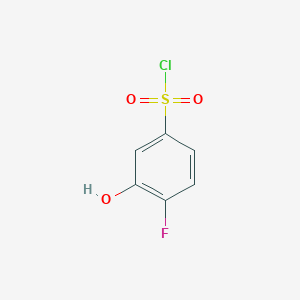
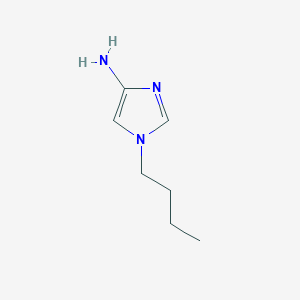
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
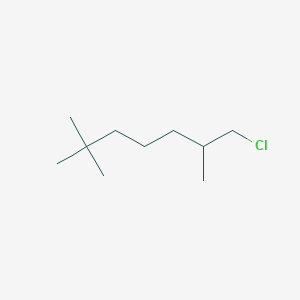
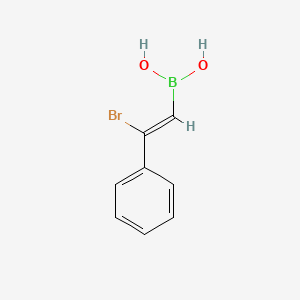
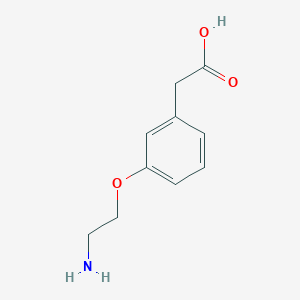
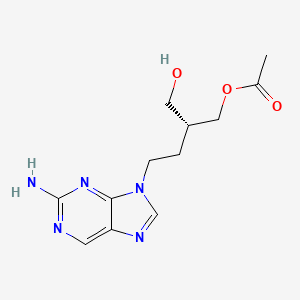

![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
